N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-[(4-Methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole carboxamide derivative characterized by a 2-phenyl-substituted thiazole core linked via an amide bond to a 4-methoxythian-methyl group. Thiazole carboxamides are a pharmacologically significant class of compounds, often explored for their antimicrobial, anticancer, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in its 4-methoxythian moiety—a sulfur-containing six-membered ring with a methoxy substituent—which differentiates it from simpler aryl or alkyl-substituted analogs.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-21-17(7-9-22-10-8-17)12-18-15(20)14-11-23-16(19-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVPXEMIRXFWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a methoxythianylmethyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Analogous Compounds :
- 2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (): Synthesized similarly but substitutes the 4-methoxythian group with a 4-chlorobenzyl and 4-methoxybenzyl group .
- Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): Employ coupling reactions between ethyl carboxylates and amines under basic conditions, highlighting the versatility of carboxamide synthesis .
Structural and Electronic Features
Substituent Effects:
- Compound : The 4-chlorophenyl and 4-methoxybenzyl groups provide electron-withdrawing (Cl) and electron-donating (OMe) effects, respectively, creating a balance of lipophilicity and polarity .
- Nitrobenzenesulfonamide Derivatives (): Electron-withdrawing nitro groups reduce electron density on the thiazole ring, increasing reactivity toward nucleophiles .
Table 2: Substituent Comparison
Spectral Data Analysis
Key spectral features for thiazole carboxamides include:
- IR Spectroscopy :
- ¹H-NMR :
- Thiazole protons (e.g., H-5) resonate at δ 7.5–8.5 ppm.
- Methoxy groups (e.g., OMe on thian) appear as singlets at δ ~3.3–3.8 ppm.
Table 3: Spectral Signatures
Physicochemical Properties
Biological Activity
N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 285.35 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. A related study on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with potency increasing from micromolar to nanomolar concentrations through structural modifications . This suggests that this compound may have similar potential.
The mechanisms through which thiazole compounds exert their anticancer effects often involve:
- Inhibition of Tubulin Polymerization : Many thiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Pathways : Some studies indicate that these compounds may modulate signaling pathways associated with cell growth and survival.
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. The incorporation of various substituents can enhance their efficacy against resistant strains of bacteria. Ongoing research is exploring the compound's effectiveness against such pathogens, potentially expanding its therapeutic applications in infectious diseases.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step chemical reactions. Methods include:
- Formation of Intermediates : The synthesis may require the formation of key intermediates that influence the final biological activity.
- Characterization Techniques : Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR) are essential for monitoring reaction progress and ensuring product purity.
Case Study 1: Anticancer Efficacy
A study focusing on similar thiazole compounds highlighted their ability to inhibit cancer cell proliferation significantly. For instance, modifications to the thiazole core led to enhanced activity against various cancer cell lines, indicating that structural changes can greatly influence biological outcomes .
Case Study 2: Antimicrobial Resistance
Another investigation into thiazole derivatives demonstrated their effectiveness against antibiotic-resistant bacteria. The study found that specific structural features contributed to enhanced binding affinity for bacterial targets, suggesting a promising avenue for developing new antimicrobial agents.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
